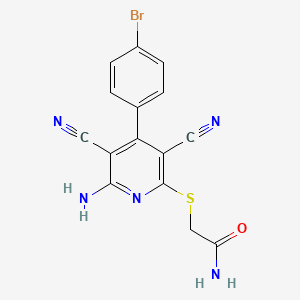

![molecular formula C15H13N3OS2 B2828101 2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 919846-25-6](/img/structure/B2828101.png)

2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains a methylthio phenyl group, which is a phenyl ring with a methylthio (CH3-S-) substituent, and an acetamide group (CH3-C(=O)-NH2), which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- New compounds derived from thieno[d]pyrimidines, including various thieno[d]pyrimidine derivatives, have been synthesized and characterized. These compounds show potential in diverse chemical applications due to their unique structures (El Azab & Elkanzi, 2014).

Antitumor Activity

- Novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized, demonstrating potent anticancer activity against various human cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Dual Inhibitors in Cancer Therapy

- Certain derivatives act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting antitumor properties. This dual inhibitory action is significant for developing new antitumor agents (Gangjee et al., 2009).

Antianaphylactic Activity

- Synthesized derivatives with a formamidino- or oxalamidocarbonic acid residue have shown antianaphylactic activity, indicating potential for therapeutic use in allergy treatments (Wagner, Vieweg, & Leistner, 1993).

Antioxidant Activity

- N-substituted phenyl derivatives exhibited significant in vitro antioxidant activity. This suggests their utility in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Antimicrobial Agents

- Novel derivatives containing the thieno[d]pyrimidine-4-one moiety have been synthesized and shown promising antimicrobial activity against various bacterial and fungal strains. This indicates their potential as new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Herbicide Development

- Pyrimidinylthiobenzoates, a class of herbicides targeting acetohydroxyacid synthase, have been studied, aiding in the understanding of herbicide resistance and providing insights for new herbicide design (He et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of this compound is Phosphodiesterase10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .

Mode of Action

The compound interacts with PDE10A, a dual substrate enzyme that catalyses the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A .

Biochemical Pathways

The compound affects the pathways involving cAMP and cGMP, which are well characterised and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances .

Result of Action

The inhibition of PDE10A by the compound leads to changes in the levels of cAMP and cGMP, affecting neuronal signal transduction and synaptic transmission . This can have effects on cognitive, motor, and psychiatric functions .

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-20-11-4-2-10(3-5-11)8-13(19)18-14-12-6-7-21-15(12)17-9-16-14/h2-7,9H,8H2,1H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSHPFSEWGZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2828036.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)

![(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide](/img/structure/B2828041.png)